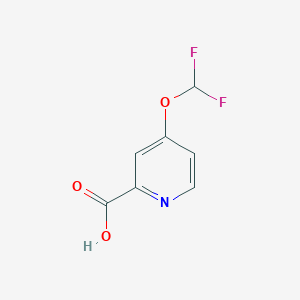

4-(Difluoromethoxy)picolinic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNJZJUZJXEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Difluoromethoxy)picolinic acid, a fluorinated pyridine carboxylic acid derivative of increasing interest in medicinal chemistry and drug development. The difluoromethoxy group imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable substituent for modulating the biological activity of lead compounds. This document details a plausible synthetic pathway, step-by-step experimental protocols, and in-depth characterization methodologies, including spectroscopic and chromatographic techniques. The content is structured to provide both theoretical understanding and practical guidance for researchers engaged in the synthesis of novel fluorinated heterocycles.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the ability of C-F bonds to act as hydrogen bond acceptors, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a bioisostere for hydroxyl and methoxy groups, offering a distinct combination of steric and electronic properties. Its inclusion in drug candidates can lead to enhanced metabolic stability, improved cell membrane permeability, and favorable alterations in binding affinity to biological targets. 4-(Difluoromethoxy)picolinic acid serves as a key building block for incorporating this valuable moiety into a variety of molecular scaffolds.

Synthetic Strategy and Methodologies

A logical and efficient synthetic approach to 4-(Difluoromethoxy)picolinic acid commences with a readily available starting material, 4-hydroxypicolinic acid. The synthesis can be envisioned as a two-step process: esterification of the carboxylic acid to protect it during the subsequent difluoromethylation step, followed by the introduction of the difluoromethyl group and subsequent deprotection.

Overall Synthetic Scheme

Caption: Proposed synthetic route for 4-(Difluoromethoxy)picolinic acid.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Hydroxypicolinic Acid

-

Rationale: The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during the subsequent difluoromethylation step. Acid-catalyzed esterification in methanol is a standard and efficient method for this transformation.

-

Protocol:

-

To a solution of 4-hydroxypicolinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hydroxypicolinate as a solid.

-

Step 2: Difluoromethylation of Methyl 4-Hydroxypicolinate

-

Rationale: The introduction of the difluoromethyl group onto the phenolic oxygen is a key step. This can be achieved using a variety of difluoromethylating agents. A common method involves the use of chlorodifluoromethane (Freon-22) in the presence of a base.[1]

-

Protocol:

-

In a pressure vessel, dissolve methyl 4-hydroxypicolinate (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 15 mL/g).

-

Cool the mixture to 0 °C and carefully bubble chlorodifluoromethane gas into the reaction mixture for a specified period or until the desired amount is added.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of a pressurized gas.

-

After cooling to room temperature, carefully vent the vessel.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-(difluoromethoxy)picolinate.

-

Step 3: Hydrolysis of Methyl 4-(difluoromethoxy)picolinate

-

Rationale: The final step involves the deprotection of the methyl ester to yield the target carboxylic acid. Saponification using a base like lithium hydroxide is a mild and effective method for this transformation.

-

Protocol:

-

Dissolve methyl 4-(difluoromethoxy)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

-

The product, 4-(Difluoromethoxy)picolinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(Difluoromethoxy)picolinic acid. The following techniques are recommended:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

-

A triplet for the proton of the -OCF₂H group with a characteristic coupling to the two fluorine atoms (J ≈ 70-80 Hz).

-

Signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals. The carbon of the -OC F₂H group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the difluoromethoxy group. A doublet corresponding to the two equivalent fluorine atoms coupled to the proton of the -OCF₂ H group is expected.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The measured mass should be within a few ppm of the calculated exact mass for C₇H₅F₂NO₃.[2]

Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

-

HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is typically suitable.

Physicochemical Properties

Melting Point

-

The melting point of the purified solid should be determined and reported as a range.

Solubility

-

Qualitative solubility in various common laboratory solvents should be assessed.

Data Summary Table

| Property | Expected Value/Observation |

| Molecular Formula | C₇H₅F₂NO₃[2] |

| Molecular Weight | 189.12 g/mol [2] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.5 (dd, 1H), ~7.4 (t, ¹JHF = 74 Hz, 1H, OCF₂H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~165, ~160 (t, ¹JCF = 250 Hz, OCF₂H), ~152, ~140, ~115, ~110 |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ (ppm): ~ -80 (d, ²JHF = 74 Hz) |

| HRMS (ESI) | m/z calculated for C₇H₆F₂NO₃ [M+H]⁺: 190.0310, found: [Value] |

| Purity (HPLC) | >98% |

Note: The NMR chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of 4-(Difluoromethoxy)picolinic acid, a valuable building block for the development of novel pharmaceuticals. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers in the field. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of their synthesis and properties is paramount for advancing the frontiers of drug discovery.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. ()

-

MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. ([Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)picolinic Acid

Introduction

4-(Difluoromethoxy)picolinic acid is a heterocyclic aromatic compound with growing interest in the fields of medicinal chemistry and drug development. As a derivative of picolinic acid, a natural chelating agent and a key structural motif in various bioactive molecules, the introduction of a difluoromethoxy group at the 4-position of the pyridine ring can significantly alter its physicochemical properties.[1][2] The difluoromethoxy moiety is often employed as a bioisostere for a hydroxyl or methoxy group, offering improved metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of a drug candidate.

A thorough understanding of the spectroscopic signature of 4-(difluoromethoxy)picolinic acid is paramount for its unambiguous identification, purity assessment, and for tracking its fate in biological systems. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on a predictive analysis of its structural features and comparison with closely related molecules, offering a robust framework for researchers working with this and similar compounds.

Molecular Structure and Key Features

The structure of 4-(difluoromethoxy)picolinic acid, with the IUPAC name 4-(difluoromethoxy)pyridine-2-carboxylic acid, is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and a difluoromethoxy group at the 4-position.[3][4] The presence of the electronegative nitrogen atom in the pyridine ring, the acidic proton of the carboxylic acid, and the fluorine atoms of the difluoromethoxy group are all expected to give rise to distinct and informative signals in various spectroscopic analyses.

Caption: Molecular structure of 4-(difluoromethoxy)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(difluoromethoxy)picolinic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information. The following predictions are based on data from picolinic acid and compounds containing the difluoromethoxy group.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, the acidic proton of the carboxylic acid, and the proton of the difluoromethoxy group.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~7.8 - 8.0 |

| H-5 | ~7.4 - 7.6 |

| H-6 | ~8.6 - 8.8 |

| -COOH | ~13.0 - 14.0 |

| -OCHF₂ | ~6.8 - 7.2 |

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which would otherwise be exchanged in protic solvents like D₂O or methanol-d₄. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The characteristic triplet for the difluoromethoxy proton arises from coupling to the two equivalent fluorine atoms. The predicted chemical shifts for the pyridine ring protons are influenced by the electron-withdrawing nature of the carboxylic acid and the difluoromethoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C-COOH) | ~148 - 152 |

| C-3 | ~122 - 126 |

| C-4 (C-O) | ~155 - 160 |

| C-5 | ~110 - 114 |

| C-6 | ~145 - 149 |

| -COOH | ~165 - 170 |

| -OCHF₂ | ~115 - 120 |

Expertise & Experience: The significant downfield shift of C-4 is due to the direct attachment of the electronegative oxygen atom of the difluoromethoxy group. The large one-bond C-F coupling constant is a characteristic feature of fluorinated carbons.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For 4-(difluoromethoxy)picolinic acid, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| -OCHF₂ | ~ -80 to -90 |

Authoritative Grounding: The chemical shift of the difluoromethoxy group is expected in this region based on data from analogous compounds.[8][9] The doublet multiplicity arises from the two-bond coupling to the proton of the difluoromethoxy group.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted IR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C=O (Carboxylic acid) | 1720 - 1700 |

| C=C, C=N (Aromatic ring) | 1600 - 1450 |

| C-O | 1250 - 1200 |

| C-F | 1100 - 1000 |

Trustworthiness: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[10] The strong carbonyl absorption is also highly characteristic. The C-F stretches are expected to be strong and fall in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid 4-(difluoromethoxy)picolinic acid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₇H₅F₂NO₃[3]

-

Molecular Weight: 189.12 g/mol [3]

-

Expected [M+H]⁺: m/z 190.03

-

Expected [M-H]⁻: m/z 188.01

Predicted Fragmentation Pattern (Electron Impact - EI):

The fragmentation of 4-(difluoromethoxy)picolinic acid under EI conditions is expected to proceed through several key pathways:

-

Loss of -OH: [M - 17]⁺

-

Loss of -COOH: [M - 45]⁺

-

Loss of -OCHF₂: [M - 67]⁺

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-(difluoromethoxy)picolinic acid in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a suitable column (e.g., C18) to ensure sample purity before introduction into the mass spectrometer.

-

Mass Spectrometric Analysis:

-

Ionize the sample using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Acquire full scan mass spectra to determine the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

-

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data (NMR, IR, and MS) for 4-(difluoromethoxy)picolinic acid. By leveraging data from structurally analogous compounds, we have established a robust set of expected spectral features that will be invaluable for researchers in the synthesis, purification, and characterization of this important molecule. The provided experimental protocols offer a validated starting point for the acquisition of high-quality analytical data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure and purity.

References

-

ChemBK. 1707365-38-5. [Link]

-

Bowman, M. D., et al. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]

-

MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]

-

FooDB. (2011). Showing Compound Picolinic acid (FDB022926). [Link]

- Google Patents. (1966).

-

MySkinRecipes. 5-(Difluoromethoxy)picolinic acid. [Link]

- Google Patents. (2020).

-

ResearchGate. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

-

PubMed. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... [Link]

-

Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

- Google Patents. (2010). A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

PhytoBank. 13C NMR Spectrum (PHY0065416). [Link]

- Google Patents. (2016).

-

PubChem. Picolinic acid. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra showing chemical shifts of annotated carbons of 13R-MO. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

- Google Patents. (1966).

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

-

Bovine Metabolome Database. (n.d.). Showing metabocard for Picolinic acid (BMDB0002243). [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra... [Link]

-

eScholarship.org. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000896). [Link]

-

PMC - NIH. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. chembk.com [chembk.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 6. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 1H NMR spectrum [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(Difluoromethoxy)picolinic Acid: Synthesis, Properties, and Potential Applications

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioisosteric Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with optimized pharmacological profiles is a perpetual endeavor. This guide delves into the technical intricacies of 4-(Difluoromethoxy)picolinic acid, a molecule that exemplifies the strategic fusion of a "privileged scaffold"—picolinic acid—with a bioisosteric difluoromethoxy group. The picolinic acid framework, a pyridine ring bearing a carboxylic acid at the 2-position, is a recurring motif in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its inherent chelating ability and capacity to engage in various non-covalent interactions make it a versatile template for drug design.[3]

The introduction of fluorine-containing substituents has become a cornerstone of contemporary drug development, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups.[4] Its unique electronic properties and ability to participate in hydrogen bonding can profoundly influence a compound's pharmacokinetic and pharmacodynamic characteristics, often leading to enhanced efficacy and a more favorable safety profile.[4] This guide will provide a comprehensive overview of 4-(Difluoromethoxy)picolinic acid, from its proposed synthesis to its potential therapeutic applications, offering valuable insights for researchers and professionals in the field of drug discovery.

Physicochemical Properties of 4-(Difluoromethoxy)picolinic Acid

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. The following table summarizes the key computed and experimental data for 4-(Difluoromethoxy)picolinic acid.

| Property | Value | Source |

| CAS Number | 1707365-38-5 | [5] |

| Molecular Formula | C₇H₅F₂NO₃ | [5] |

| Molecular Weight | 189.12 g/mol | [5] |

| Boiling Point (Predicted) | 321.4 ± 37.0 °C | [5] |

| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [5] |

Proposed Synthesis of 4-(Difluoromethoxy)picolinic Acid

Experimental Protocol: A Two-Step Synthetic Approach

This proposed synthesis commences with the readily available 4-hydroxypicolinic acid and proceeds through a difluoromethoxylation reaction.

Step 1: Preparation of Methyl 4-hydroxypicolinate

-

Esterification: To a solution of 4-hydroxypicolinic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography to yield methyl 4-hydroxypicolinate.

Step 2: Difluoromethoxylation of Methyl 4-hydroxypicolinate

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 4-hydroxypicolinate (1 equivalent) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

-

Reagent Addition: Introduce a difluoromethoxylation reagent, such as chlorodifluoromethane (Freon-22) or a more modern equivalent, into the reaction mixture under controlled conditions.

-

Reaction Conditions: Heat the reaction mixture and maintain it at an elevated temperature, monitoring the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent.

-

Purification: Purify the resulting methyl 4-(difluoromethoxy)picolinate by column chromatography.

Step 3: Hydrolysis to 4-(Difluoromethoxy)picolinic acid

-

Saponification: Dissolve the purified methyl 4-(difluoromethoxy)picolinate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as indicated by TLC.

-

Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated 4-(Difluoromethoxy)picolinic acid by filtration, wash with cold water, and dry under vacuum.

Caption: Potential modulation of the NF-κB signaling pathway in macrophages.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic value of 4-(Difluoromethoxy)picolinic acid, a series of in vitro and in vivo assays would be necessary. The following provides a general protocol for an initial in vitro evaluation of its anti-inflammatory properties.

Protocol: In Vitro Anti-inflammatory Activity Assay

1. Cell Culture:

- Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay:

- Plate the macrophages in a 96-well plate and treat with varying concentrations of 4-(Difluoromethoxy)picolinic acid for 24 hours.

- Assess cell viability using a standard MTT or MTS assay to determine the non-toxic concentration range of the compound.

3. Measurement of Nitric Oxide (NO) Production:

- Pre-treat the macrophages with non-toxic concentrations of 4-(Difluoromethoxy)picolinic acid for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

- After 24 hours, measure the concentration of nitrite in the cell culture supernatant using the Griess reagent, as an indicator of NO production.

4. Quantification of Pro-inflammatory Cytokines:

- Collect the cell culture supernatant from the LPS-stimulated macrophages (with and without compound treatment).

- Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

5. Data Analysis:

- Calculate the IC₅₀ values for the inhibition of NO production and cytokine release.

- Perform statistical analysis to determine the significance of the observed effects.

Conclusion

4-(Difluoromethoxy)picolinic acid represents a compelling molecular entity with significant potential in drug discovery. Its design leverages the established biological relevance of the picolinic acid scaffold and the advantageous physicochemical properties conferred by the difluoromethoxy group. While its specific discovery and history remain to be fully elucidated in publicly accessible literature, its rational design and plausible synthesis pave the way for its exploration as a novel therapeutic agent. The proposed synthetic route provides a practical framework for its preparation, and the outlined biological evaluation protocols offer a starting point for investigating its potential anti-inflammatory, anticancer, or antiviral activities. Further research into this and related fluorinated picolinic acid derivatives is warranted and holds the promise of yielding new and improved therapeutic options for a range of diseases.

References

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 19, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Retrieved January 19, 2026, from [Link]

-

Hammick reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023, July 17). Retrieved January 19, 2026, from [Link]

-

Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed. (1990, December 15). Retrieved January 19, 2026, from [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents. (n.d.).

-

Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed. (2023, August 15). Retrieved January 19, 2026, from [Link]

-

Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. (2022, February 21). Retrieved January 19, 2026, from [Link]

-

Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. (2020, August 13). Retrieved January 19, 2026, from [Link]

-

Chemists develop New method for introducing fluorinated components into molecules. (2024, May 16). Retrieved January 19, 2026, from [Link]

-

Visible-light photoredox-catalyzed C(sp2)-H difluoromethoxylation of (hetero)arenes utilizing a shelf-stable pyridinium reagent | Poster Board #1056. (n.d.). Retrieved January 19, 2026, from [Link]

-

Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. (2019, February 11). Retrieved January 19, 2026, from [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents. (n.d.).

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (n.d.). Retrieved January 19, 2026, from [Link]

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - ResearchGate. (2025, October 2). Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025, September 9). Retrieved January 19, 2026, from [Link]

- EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents. (n.d.).

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents. (n.d.).

Sources

- 1. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after moiety. When appended to a pyridine scaffold, as in the case of 4-(Difluoromethoxy)picolinic acid, it can significantly influence the molecule's physicochemical and pharmacokinetic profiles. Pyridine derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous biologically active compounds.[1] The introduction of a difluoromethyl group can enhance properties like lipophilicity, bioavailability, and metabolic stability, which are critical for the development of effective therapeutics.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethoxy)picolinic acid. It is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies required to fully characterize this promising molecule. Beyond a simple recitation of data, this document delves into the causality behind experimental choices, offering a framework for robust and reproducible physicochemical profiling.

Core Physicochemical Properties of 4-(Difluoromethoxy)picolinic Acid

A summary of the currently available, primarily predicted, physicochemical data for 4-(Difluoromethoxy)picolinic acid is presented below. These values serve as a crucial starting point for experimental verification.

| Property | Value | Source |

| CAS Number | 1707365-38-5 | ChemicalBook[3], ChemBK[4] |

| Molecular Formula | C₇H₅F₂NO₃ | ChemicalBook[3], ChemBK[4] |

| Molecular Weight | 189.12 g/mol | ChemicalBook[3], ChemBK[4] |

| Appearance | White solid | ChemicalBook |

| Predicted pKa | 3.33 ± 0.10 | ChemicalBook, ChemBK[4] |

| Predicted Boiling Point | 321.4 ± 37.0 °C | ChemicalBook[5], ChemBK[4] |

| Predicted Density | 1.449 ± 0.06 g/cm³ | ChemicalBook[5], ChemBK[4] |

| Storage | 0-8 °C | ChemicalBook |

Experimental Determination of Physicochemical Properties

The following sections detail the robust, field-proven methodologies for the experimental determination of the key physicochemical properties of 4-(Difluoromethoxy)picolinic acid. These protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, profoundly impacting its solubility, absorption, and interaction with biological targets.[6][7] For a pyridine carboxylic acid derivative, we anticipate two pKa values: one for the carboxylic acid group and another for the pyridine nitrogen. Potentiometric titration is a highly accurate method for determining pKa values.[8]

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(Difluoromethoxy)picolinic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though the results will yield an apparent pKa (pKaapp).

-

Titrant Preparation: Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.

-

Titration Procedure:

-

To determine the pKa of the pyridine nitrogen, titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

To determine the pKa of the carboxylic acid, titrate a fresh solution of the compound with the standardized 0.1 M NaOH solution, following the same incremental addition and recording procedure.

-

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point(s) will be observed as sharp inflections in the titration curve. The pKa value corresponds to the pH at the half-equivalence point.[9]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD) Determination by the Shake-Flask Method

Lipophilicity is a key determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at physiological pH are therefore critical parameters. The shake-flask method is the gold-standard technique for their determination.[10][11]

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate both the PBS and n-octanol by mixing them together in a separatory funnel, shaking vigorously, and allowing the phases to separate overnight.

-

Stock Solution Preparation: Prepare a stock solution of 4-(Difluoromethoxy)picolinic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Spike with a small volume of the compound's stock solution to a final concentration that is well within the analytical detection limits and below its solubility limit in either phase.

-

Equilibration: Tightly cap the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

-

Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD at pH 7.4 is calculated using the following equation: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility Determination by the Thermodynamic Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is a crucial parameter for drug development.[12][13]

-

Sample Preparation: Add an excess amount of solid 4-(Difluoromethoxy)picolinic acid to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 4.5, and 7.4).

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium is reached.

-

Sample Processing: After equilibration, visually inspect the samples to confirm the presence of undissolved solid. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove any solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Report the solubility in µg/mL or µM at each pH value.

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment

Ensuring the chemical stability of a drug substance is paramount for its safe and effective use. Stability studies are conducted to determine the shelf-life and appropriate storage conditions.[14][15][16] Forced degradation studies are initially performed to identify potential degradation pathways.

-

Stock Solution Preparation: Prepare a stock solution of 4-(Difluoromethoxy)picolinic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

Thermal Stress: Incubate the solid compound and the solution at an elevated temperature.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically with both UV and mass spectrometric detection) to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the percentage of the remaining parent compound and identify the major degradation products. This information is crucial for developing a robust formulation and defining appropriate storage conditions.

Conclusion

4-(Difluoromethoxy)picolinic acid is a molecule of significant interest in the field of drug discovery due to the advantageous properties conferred by its difluoromethoxy-substituted pyridine core. While predicted data provides a useful starting point, a thorough experimental determination of its physicochemical properties is essential for its advancement as a potential drug candidate. The protocols outlined in this guide provide a robust framework for researchers to generate the high-quality data necessary to understand and optimize the behavior of this compound. By systematically evaluating its pKa, lipophilicity, solubility, and stability, scientists can make informed decisions to accelerate the drug development process.

References

-

How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in. (n.d.). Retrieved January 19, 2026, from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved January 19, 2026, from [Link]

-

Challener, C. A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

-

Huynh-Ba, K., & Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved January 19, 2026, from [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. Retrieved January 19, 2026, from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 19, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 19, 2026, from [Link]

-

Ferreira, A., & Guedes, R. C. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 19, 2026, from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1). BioPharm International. Retrieved January 19, 2026, from [Link]

-

Drug Stability Testing & Release Testing. (n.d.). Pace Analytical. Retrieved January 19, 2026, from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]

-

What is the pKa value of Pyridine-2,3-dicarboxylic Acid? - Blog - Jinjing Chemical. (2025, May 30). Jinjing Chemical. Retrieved January 19, 2026, from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 19, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

-

New method for introducing fluorinated components into molecules - Uni Münster. (2024, May 16). University of Münster. Retrieved January 19, 2026, from [Link]

-

How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026, from [Link]

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH. Retrieved January 19, 2026, from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

1707365-38-5 - ChemBK. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]

-

Showing Compound Picolinic acid (FDB022926) - FooDB. (2011, September 21). FooDB. Retrieved January 19, 2026, from [Link]

-

4-(difluoromethyl)picolinic acid (C7H5F2NO2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

5-(Difluoromethoxy)picolinic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

-

Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). MDPI. Retrieved January 19, 2026, from [Link]

-

Development of methods for the determination of pKa values - Pure. (2013, January 1). Pure. Retrieved January 19, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28). University of Tartu. Retrieved January 19, 2026, from [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

How to find pKa and Ka from a Titration Curve - YouTube. (2020, August 12). YouTube. Retrieved January 19, 2026, from [Link]

-

pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13). The University of Liverpool. Retrieved January 19, 2026, from [Link]

-

Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Difluoromethoxy)picolinic acid | 1707365-38-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-(Difluoromethoxy)picolinic acid | 1707365-38-5 [amp.chemicalbook.com]

- 6. jinjingchemical.com [jinjingchemical.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 15. pharmtech.com [pharmtech.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Biological Screening of 4-(Difluoromethoxy)picolinic Acid

<

Introduction: The Rationale for Screening 4-(Difluoromethoxy)picolinic Acid

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2] The versatility of the picolinic acid scaffold lies in its ability to act as a robust chelating agent and a versatile building block for creating molecules that interact with various biological targets.[1][3] The introduction of a difluoromethoxy group is a strategic medicinal chemistry approach to enhance metabolic stability, improve cell permeability, and increase binding affinity by modulating the electronic properties of the molecule.

Given this background, 4-(Difluoromethoxy)picolinic acid emerges as a compelling candidate for biological screening. This guide provides a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune suppression, particularly in the context of cancer.[4][5][6]

Part 1: Target Hypothesis and Initial Characterization

Primary Hypothesis: IDO1 Inhibition

The structural similarity of 4-(Difluoromethoxy)picolinic acid to known inhibitors of the kynurenine pathway of tryptophan metabolism strongly suggests that its primary biological target may be Indoleamine 2,3-dioxygenase 1 (IDO1).[5][7][8] IDO1 is the rate-limiting enzyme that catalyzes the conversion of tryptophan to kynurenine.[7][8][9] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote an immunosuppressive milieu.[4][5][6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The Kynurenine Pathway: A Critical Immunoregulatory Hub

The catabolism of tryptophan via the kynurenine pathway is a central mechanism of immune regulation.[10] Metabolites of this pathway, including kynurenine itself, can act as signaling molecules that modulate the activity of various immune cells.[11] Dysregulation of this pathway is implicated in a range of pathologies, from cancer to neurodegenerative diseases.[7][12]

Caption: The IDO1-mediated conversion of Tryptophan to Kynurenine.

Part 2: A Phased Approach to Biological Screening

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a novel compound. This process begins with broad, high-throughput biochemical assays and progresses to more complex and physiologically relevant cell-based and in vivo models.

Caption: A hierarchical screening cascade for 4-(Difluoromethoxy)picolinic acid.

Primary Screening: Biochemical IDO1 Inhibition Assay

The initial step is to determine if 4-(Difluoromethoxy)picolinic acid directly inhibits the enzymatic activity of IDO1 in a cell-free system.[13][14]

Protocol: IDO1 Enzyme Inhibition Assay

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Potassium phosphate buffer

-

96-well UV-transparent microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of 4-(Difluoromethoxy)picolinic acid (and a known IDO1 inhibitor as a positive control, e.g., Epacadostat) to the wells of the microplate.

-

Initiate the reaction by adding the recombinant IDO1 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Measure the absorbance of the product, kynurenine, at 321 nm using a spectrophotometer.[13]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Data Presentation: Hypothetical IC50 Values

| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) |

| 4-(Difluoromethoxy)picolinic acid | 50 | >10,000 |

| Epacadostat (Control) | 10 | 20,000 |

Note: It is also crucial to assess the compound's activity against Tryptophan 2,3-dioxygenase (TDO), a structurally distinct enzyme that also catalyzes the conversion of tryptophan to kynurenine, to determine selectivity.[14]

Secondary Screening: Cell-Based IDO1 Functional Assay

Cell-based assays are critical to confirm that the compound can penetrate the cell membrane and inhibit IDO1 in a more physiological context.[10][15]

Protocol: HeLa Cell-Based IDO1 Activity Assay

-

Cell Culture and Treatment:

-

Culture HeLa cells (a human cervical cancer cell line known to express IDO1 upon stimulation) in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[16]

-

Add varying concentrations of 4-(Difluoromethoxy)picolinic acid to the cells and incubate for a further 24 hours.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of kynurenine in the supernatant using one of the following methods:

-

Spectrophotometry: A less sensitive but simpler method.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for its high sensitivity and specificity in quantifying tryptophan and kynurenine levels.[17]

-

-

-

Data Analysis:

-

Determine the EC50 value (the effective concentration that inhibits 50% of kynurenine production in the cells).

-

Data Presentation: Hypothetical EC50 and Cytotoxicity Data

| Compound | Cellular IDO1 EC50 (nM) | Cytotoxicity (HeLa) IC50 (µM) |

| 4-(Difluoromethoxy)picolinic acid | 150 | >50 |

| Epacadostat (Control) | 30 | >50 |

Note: It is essential to concurrently assess the cytotoxicity of the compound to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not simply cell death.[12]

Tertiary Screening: Immune Cell Co-culture Assay

The ultimate goal of an IDO1 inhibitor is to restore the function of suppressed immune cells. A co-culture assay provides a functional readout of this immune-modulatory activity.[4]

Protocol: IDO1-Expressing Cell and T-Cell Co-culture

-

Cell Preparation:

-

Use an IDO1-overexpressing cell line (e.g., IFN-γ stimulated HeLa cells or a stable IDO1-expressing cell line).

-

Isolate CD8+ T cells from healthy human peripheral blood mononuclear cells (PBMCs).

-

-

Co-culture and Analysis:

-

Co-culture the IDO1-expressing cells with the CD8+ T cells in the presence of T-cell activators (e.g., anti-CD3/CD28 beads).

-

Add varying concentrations of 4-(Difluoromethoxy)picolinic acid to the co-culture.

-

After 3-5 days, assess T-cell proliferation using a standard method such as CFSE staining and flow cytometry or a BrdU incorporation assay.

-

Measure cytokine production (e.g., IFN-γ, TNF-α) in the supernatant by ELISA or a multiplex bead array.

-

Part 3: ADME/Tox Profiling and In Vivo Evaluation

A promising compound must possess favorable drug-like properties to be a viable clinical candidate. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling is crucial.[18][19][20][21]

In Vitro ADME/Tox Assays

A standard panel of in vitro assays should be employed to assess the pharmacokinetic and toxicological properties of 4-(Difluoromethoxy)picolinic acid.[19][22]

Key In Vitro ADME/Tox Assays:

-

Solubility: Determines the maximum concentration of the compound that can be dissolved in an aqueous solution.

-

Permeability (e.g., PAMPA, Caco-2): Predicts the ability of the compound to cross the intestinal barrier.

-

Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Assesses the rate at which the compound is metabolized by liver enzymes.

-

Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which can affect its distribution and availability.

-

Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions.

-

hERG Inhibition: Assesses the risk of cardiotoxicity.

-

Genotoxicity (e.g., Ames test): Screens for the potential to cause DNA mutations.

In Vivo Efficacy in Syngeneic Mouse Models

The final preclinical step is to evaluate the in vivo efficacy of the compound in a relevant animal model. Syngeneic mouse models, where immunocompetent mice are implanted with a tumor from the same genetic background, are the standard for testing immunotherapies.[4]

Protocol: Syngeneic Mouse Model of Cancer

-

Model Selection:

-

Treatment and Monitoring:

-

Implant the tumor cells into the mice.

-

Once tumors are established, treat the mice with 4-(Difluoromethoxy)picolinic acid (and a vehicle control) via an appropriate route of administration (e.g., oral gavage).

-

Monitor tumor growth over time.

-

At the end of the study, collect tumors and plasma to measure tryptophan and kynurenine levels to confirm target engagement in vivo.[17]

-

Analyze the tumor-infiltrating immune cells by flow cytometry to assess changes in the immune microenvironment.

-

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive biological screening of 4-(Difluoromethoxy)picolinic acid. By systematically progressing from initial biochemical assays to complex cell-based and in vivo models, researchers can thoroughly evaluate its potential as a novel therapeutic agent, with a primary focus on the promising target of IDO1. The integration of early ADME/Tox profiling ensures that only compounds with the highest likelihood of clinical success are advanced, ultimately accelerating the drug development process.

References

-

Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers. Available at: [Link]

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. Available at: [Link]

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. Available at: [Link]

-

Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. PubMed. Available at: [Link]

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. Available at: [Link]

-

Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. Available at: [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. Available at: [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

-

Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. PubMed. Available at: [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. Available at: [Link]

-

IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available at: [Link]

-

Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. De Gruyter. Available at: [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]

-

Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate. Available at: [Link]

-

Picolinic Acid, a Catabolite of Tryptophan, Has an Anabolic Effect on Bone In Vivo. PubMed. Available at: [Link]

-

Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. Available at: [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

-

The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. PubMed. Available at: [Link]

-

Characterization of the Kynurenine Pathway in Human Neurons. PMC - PubMed Central. Available at: [Link]

-

Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

-

Screening for human ADME/Tox Drug properties in Drug discovery. ResearchGate. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Available at: [Link]

-

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid. PubChem. Available at: [Link]

-

New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available at: [Link]

-

Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics. Available at: [Link]

-

Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Oncolines. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]

- 5. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncolines.com [oncolines.com]

- 18. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. researchgate.net [researchgate.net]

- 21. clinicalpub.com [clinicalpub.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a New Therapeutic Axis: An In-depth Technical Guide to the Mechanism of Action of 4-(Difluoromethoxy)picolinic acid and its Role as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Introduction: A Novel Frontier in Cellular Oxygen Sensing

In the intricate landscape of cellular regulation, the ability to sense and respond to changes in oxygen availability is paramount for survival and function. The hypoxia-inducible factor (HIF) pathway stands as the master regulator of this adaptive response. A new class of small molecules, exemplified by 4-(Difluoromethoxy)picolinic acid, has emerged as potent modulators of this pathway. These agents, known as HIF prolyl hydroxylase (HIF-PH) inhibitors, offer a novel therapeutic strategy for conditions such as anemia associated with chronic kidney disease (CKD) by mimicking the body's natural response to hypoxia.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of 4-(Difluoromethoxy)picolinic acid, grounded in the broader context of HIF-PH inhibition, for researchers, scientists, and drug development professionals.

The HIF Pathway: A Central Regulator of Oxygen Homeostasis

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[3] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4] This complex then tags HIF-α for proteasomal degradation, effectively keeping its levels low.

In hypoxic conditions, the lack of molecular oxygen as a substrate limits the activity of PHDs. Consequently, HIF-α is not hydroxylated and escapes degradation. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation leads to the upregulation of a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and glucose metabolism, all aimed at restoring oxygen homeostasis.[4][5]

Visualizing the HIF Pathway

Caption: The HIF pathway under normoxic vs. hypoxic/inhibited conditions.

Mechanism of Action: Competitive Inhibition of HIF Prolyl Hydroxylases

4-(Difluoromethoxy)picolinic acid, as a structural analog of 2-oxoglutarate, acts as a competitive inhibitor of the HIF prolyl hydroxylase enzymes.[3] By binding to the active site of the PHDs, it prevents the binding of the endogenous cofactor, 2-oxoglutarate, which is essential for the hydroxylation of HIF-α. This inhibition effectively mimics a hypoxic state even under normoxic conditions.

The key therapeutic consequence of this action is the stabilization of HIF-α, leading to the downstream transcriptional activation of hypoxia-responsive genes.[1] For the treatment of anemia in CKD, the most critical of these is the gene encoding for erythropoietin (EPO).[6] By stimulating endogenous EPO production, HIF-PH inhibitors promote erythropoiesis, the process of red blood cell formation.[1][6] Furthermore, HIF activation also improves iron metabolism by increasing the expression of genes involved in iron absorption and mobilization, addressing another common issue in anemia.[5][6]

Experimental Workflows for Characterizing HIF-PH Inhibitors

The elucidation of the mechanism of action of a compound like 4-(Difluoromethoxy)picolinic acid involves a series of well-defined experimental workflows.

Target Engagement and Potency Assessment

The initial step is to confirm that the compound directly interacts with and inhibits the intended target, the PHD enzymes.

Protocol: In Vitro PHD Inhibition Assay

-

Reagents: Recombinant human PHD2 (the most abundant isoform), HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, and the test compound (4-(Difluoromethoxy)picolinic acid).

-

Procedure:

-

Incubate recombinant PHD2 with varying concentrations of the test compound.

-

Initiate the reaction by adding the HIF-1α peptide, 2-oxoglutarate, Fe(II), and ascorbate.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Stop the reaction and measure the amount of hydroxylated HIF-1α peptide. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA).

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Target Engagement and Downstream Signaling

The next phase is to verify that the compound can penetrate cells and exert its inhibitory effect, leading to the expected downstream signaling events.

Protocol: HIF-1α Stabilization Assay (Western Blot)

-

Cell Culture: Culture a relevant cell line (e.g., human kidney cells like HEK293 or liver cells like HepG2) under normoxic conditions.

-

Treatment: Treat the cells with increasing concentrations of 4-(Difluoromethoxy)picolinic acid for a specified duration (e.g., 4-6 hours).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

A loading control (e.g., β-actin) should be used to ensure equal protein loading.

-

-

Analysis: Quantify the intensity of the HIF-1α bands to determine the dose-dependent stabilization of the protein.

Functional Cellular Assays

Finally, it is crucial to demonstrate that the observed molecular effects translate into the desired cellular function.

Protocol: EPO Gene Expression and Protein Secretion

-

Cell Culture and Treatment: Use EPO-producing cells (e.g., HepG2) and treat them with the test compound as described above.

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for the EPO gene and a housekeeping gene for normalization.

-

Calculate the fold change in EPO mRNA expression relative to untreated controls.

-

-

Protein Secretion Analysis (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Use a commercially available ELISA kit to quantify the concentration of secreted EPO protein.

-

Correlate the amount of secreted EPO with the concentration of the test compound.

-

Experimental Workflow Visualization

Caption: A streamlined workflow for characterizing HIF-PH inhibitors.

Quantitative Data Summary

| Assay Type | Parameter Measured | Expected Outcome with 4-(Difluoromethoxy)picolinic acid |

| In Vitro PHD Inhibition | IC50 | A potent inhibitor will have a low nanomolar to micromolar IC50 value. |

| HIF-1α Stabilization | HIF-1α Protein Levels | Dose-dependent increase in HIF-1α protein levels under normoxia. |

| EPO Gene Expression | EPO mRNA Fold Change | Significant upregulation of EPO mRNA in a dose-dependent manner. |

| EPO Protein Secretion | EPO Concentration | Increased secretion of EPO protein into the cell culture medium. |

Conclusion and Future Directions